molecular formula C23H19N3O5S B2486028 3-(3-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide CAS No. 886895-98-3

3-(3-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide

Cat. No.: B2486028
CAS No.: 886895-98-3
M. Wt: 449.48
InChI Key: XVWLTZGSLJRRQN-UHFFFAOYSA-N
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Description

3-(3-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method involves a free radical cyclization cascade, which is an efficient way to construct polycyclic benzofuran compounds . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts. The goal is to achieve a cost-effective and efficient production process while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under specific pH and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various functionalized benzofuran compounds.

Scientific Research Applications

3-(3-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of a benzofuran core with sulfonamido and carboxamide groups makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

3-[[3-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5S/c1-14-9-11-17(12-10-14)32(29,30)26-16-6-4-5-15(13-16)23(28)25-20-18-7-2-3-8-19(18)31-21(20)22(24)27/h2-13,26H,1H3,(H2,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWLTZGSLJRRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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